Physicochemical Profile vs 3-Amino Analog
Head-to-head comparison of predicted physicochemical properties reveals that 3-Methanesulfonamidothiophene-2-carboxylic acid exhibits a lower LogP (1.42) and significantly higher polar surface area (120 Ų) than 3-aminothiophene-2-carboxylic acid (LogP 1.61, PSA 91.6 Ų) . The increase in hydrogen bond acceptors (5 vs. 3) reflects the contribution of the sulfonamide group . This profile indicates enhanced aqueous solubility and reduced non-specific protein binding potential [1].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.42 |
| Comparator Or Baseline | 3-Aminothiophene-2-carboxylic acid (CAS 55341-87-2), LogP = 1.61 |
| Quantified Difference | ΔLogP = –0.19 (13% decrease in lipophilicity) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module, version 14.00 |
Why This Matters
Lower LogP and higher PSA are associated with improved aqueous solubility and reduced non-specific protein binding, critical for achieving reliable in vitro assay results and favorable pharmacokinetic properties in early drug discovery.
- [1] Molbase. 3-Aminothiophene-2-carboxylic acid (CAS 55341-87-2). LogP = 1.6097, PSA = 91.56 Ų. View Source
